Potency Enhancement Over Native BmKTX Toxin
ADWX 1 was derived from the scorpion toxin BmKTX through three residue substitutions (Gly11→Arg, Ile28→Thr, Asp33→His). In direct head-to-head electrophysiological assays, ADWX 1 blocked Kv1.3 currents with an IC₅₀ of 1.89 pM, compared with an IC₅₀ of approximately 189 pM for the native BmKTX toxin, representing a 100-fold improvement in potency [1].
| Evidence Dimension | Kv1.3 channel inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.89 pM |
| Comparator Or Baseline | BmKTX: IC₅₀ ≈ 189 pM |
| Quantified Difference | 100-fold increase in activity |
| Conditions | Whole-cell patch-clamp electrophysiology; transiently transfected HEK293 cells |
Why This Matters
The 100-fold potency gain directly impacts required dosing concentration and reduces the risk of non-specific effects in ex vivo and in vivo experimental systems.
- [1] Han S, Yi H, Yin SJ, Chen ZY, Liu H, Cao ZJ, Wu YL, Li WX. Structural basis of a potent peptide inhibitor designed for Kv1.3 channel, a therapeutic target of autoimmune disease. J Biol Chem. 2008 Jul 4;283(27):19058-65. doi: 10.1074/jbc.M802054200. PMID: 18480054. View Source
